![molecular formula C₃₈H₄₉N₅O₇SSi₂ B1147448 O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-93-8](/img/structure/B1147448.png)

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

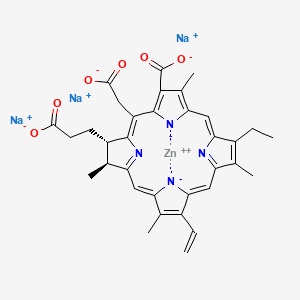

Guanosine and its derivatives, including O6-substituted guanosine compounds, play significant roles in biological systems and have been explored for their potential in enhancing antitumor action, particularly in relation to their interactions with DNA and enzymes involved in DNA repair mechanisms. The synthesis and study of such compounds offer insights into their chemical behavior, potential applications in medicinal chemistry, and their foundational role in nucleic acid chemistry (Mounetou et al., 1997).

Synthesis Analysis

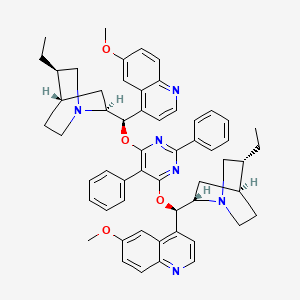

The synthesis of O6-substituted guanosine derivatives, including those with complex side chains and protective groups, often involves multi-step reactions that can include the introduction of alkyl or aryl groups at the O6 position, protection of hydroxyl groups, and selective functionalization of the guanosine molecule. Techniques such as silylation to protect hydroxyl groups, and subsequent selective deprotection, are common in the synthesis of nucleoside derivatives (Hirao et al., 1998).

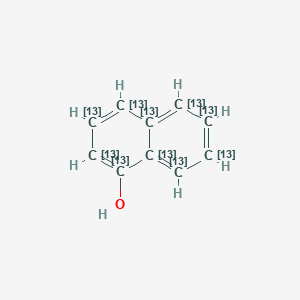

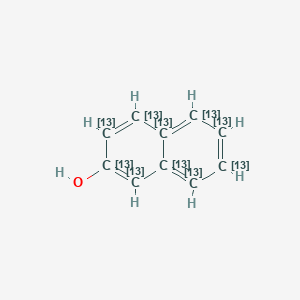

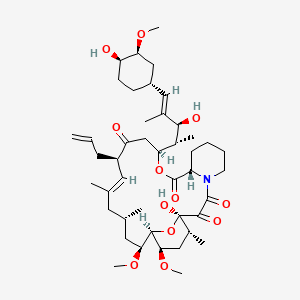

Molecular Structure Analysis

The molecular structure of guanosine derivatives, including the spatial arrangement of substituents and the conformation of the sugar moiety, significantly influences their chemical reactivity and biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of these complex molecules, providing insights into their potential interactions with biological targets (Kokatla & Lakshman, 2012).

Chemical Reactions and Properties

O6-substituted guanosine derivatives can undergo a variety of chemical reactions, including etherification, acylation, and coupling reactions, depending on the functional groups present. These reactions are crucial for modifying the chemical properties of the nucleoside for specific applications, such as enhancing stability, solubility, or biological activity. For example, the introduction of benzyl or alkyl groups at the O6 position has been shown to affect the molecule's ability to interact with enzymes involved in DNA repair (Daskalov et al., 1981).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of guanosine derivatives has been a focus for enhancing nucleic acid research, providing insights into DNA repair mechanisms and the development of therapeutic agents. For instance, a study detailed the synthesis of etheno-modified guanosine derivatives, highlighting their utility in probing DNA damage and repair processes. The intricate synthesis routes often involve silylated nucleosides and selective functional group transformations, demonstrating the complexity and precision required in synthesizing these molecules (Kuśmierek et al., 1989).

Properties and Mechanistic Insights

- Guanosine derivatives' properties, such as their redox behavior, have been studied to understand their biological relevance and potential in material science. For example, the electrochemical properties of tetrasubstituted tetraphenylethenes were investigated, shedding light on their redox behavior and potential applications in developing new materials with specific electronic properties (Schreivogel et al., 2006).

Applications in Biomedical Research

- The ability of certain guanosine derivatives to interact with biological targets has been explored for therapeutic applications. Studies on O6-substituted guanosine derivatives have evaluated their potential to enhance the efficacy of anticancer treatments, demonstrating the significant role these molecules can play in medicinal chemistry and oncology (Mounetou et al., 1997).

Advanced Material Development

- Research on guanosine derivatives extends into materials science, where their unique properties are harnessed for developing advanced materials. The synthesis and characterization of novel materials, such as those incorporating tetraphenylethylene and guanosine derivatives, highlight their potential in creating efficient electronic devices, including photovoltaic applications (Rananaware et al., 2017).

Eigenschaften

IUPAC Name |

O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZQXSVPOWRSLN-SKHONUMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N5O7SSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)